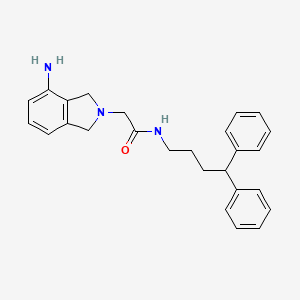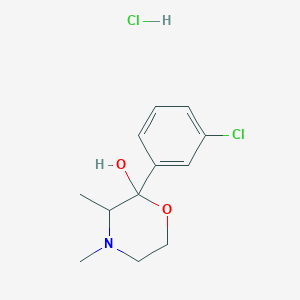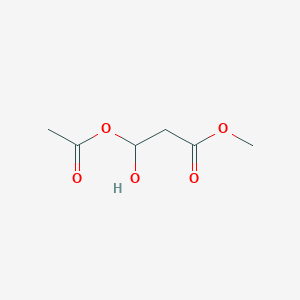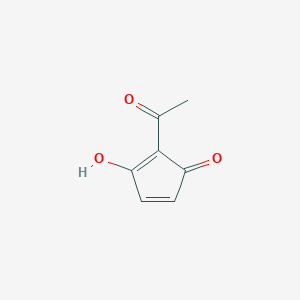
3-(Dimethylamino)propyl 4-iodobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)propyl 4-iodobenzoate is an organic compound with the molecular formula C12H16INO2. It contains a total of 32 atoms, including 16 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 iodine atom . This compound is characterized by its ester and tertiary amine functional groups, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
The synthesis of 3-(Dimethylamino)propyl 4-iodobenzoate typically involves the esterification of 4-iodobenzoic acid with 3-(dimethylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Análisis De Reacciones Químicas
3-(Dimethylamino)propyl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common reagents used in these reactions include sodium hydride (NaH), lithium aluminum hydride (LiAlH4), and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(Dimethylamino)propyl 4-iodobenzoate has several applications in scientific research:
Biology: The compound is utilized in the study of biochemical pathways and as a probe in molecular biology experiments.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)propyl 4-iodobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester and amine groups allow it to participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The iodine atom can also facilitate the formation of covalent bonds with target molecules, enhancing its reactivity and specificity .
Comparación Con Compuestos Similares
3-(Dimethylamino)propyl 4-iodobenzoate can be compared with similar compounds such as:
3-(Dimethylamino)propyl 4-bromobenzoate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
3-(Dimethylamino)propyl 4-chlorobenzoate:
3-(Dimethylamino)propyl 4-fluorobenzoate: The fluorine atom imparts unique characteristics, making it suitable for different applications.
Propiedades
Número CAS |
827027-58-7 |
|---|---|
Fórmula molecular |
C12H16INO2 |
Peso molecular |
333.16 g/mol |
Nombre IUPAC |
3-(dimethylamino)propyl 4-iodobenzoate |
InChI |
InChI=1S/C12H16INO2/c1-14(2)8-3-9-16-12(15)10-4-6-11(13)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Clave InChI |
CSDDTZMFQRTUBP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC(=O)C1=CC=C(C=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(4-Methylanilino)propylidene]naphthalen-1(2H)-one](/img/structure/B14206686.png)
![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)
![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-[(2R,5R)-2,5-dimethylpyrrolidin-1-yl]methanimine](/img/structure/B14206705.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)

![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)


![6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B14206745.png)

![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)


